molecular formula C16H17FN2O3S2 B2624975 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide CAS No. 895468-47-0

2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide

Cat. No.: B2624975
CAS No.: 895468-47-0
M. Wt: 368.44
InChI Key: JKXREBUTJAQMMI-UHFFFAOYSA-N
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Description

The compound 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide features a 4,5,6,7-tetrahydrobenzo[d]thiazole core substituted with a 6-methyl group and an acetamide linkage to a 4-fluorophenylsulfonyl moiety. This structure combines a rigid bicyclic thiazole system with electron-withdrawing sulfonyl and fluorinated aromatic groups, which may enhance binding affinity and metabolic stability.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c1-10-2-7-13-14(8-10)23-16(18-13)19-15(20)9-24(21,22)12-5-3-11(17)4-6-12/h3-6,10H,2,7-9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXREBUTJAQMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide typically involves multiple steps:

    Formation of the Tetrahydrobenzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonylation of the fluorophenyl ring is usually carried out using sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

    Acetamide Formation: The final step involves the coupling of the sulfonylated fluorophenyl intermediate with the tetrahydrobenzo[d]thiazole derivative using acylation reagents like acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions, such as in the presence of a strong base.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Sulfides: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, the compound is investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, warranting further pharmacological studies.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl and acetamide groups may facilitate binding to these targets, influencing biological pathways and leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Modifications

a. Tetrahydrobenzo[d]thiazole Derivatives
  • Kinase Inhibitors (CK2/GSK3β):
    Compounds 4i–4l () share the tetrahydrobenzo[d]thiazole core but feature propylureido and carboxybenzyl substituents. For example:
    • 4i : Includes a 4-fluorophenylpropylureido group and a benzoic acid tail.
    • Biological Activity : These compounds inhibit CK2 (IC₅₀ = 0.8–1.2 µM) and GSK3β (IC₅₀ = 1.5–2.1 µM), highlighting the core's versatility in targeting kinases .
b. Thiophene vs. Thiazole Cores
  • Tetrahydrobenzo[b]thiophene Analogs (): Compounds like 21b and 23 replace the thiazole with a thiophene ring but retain similar substituents (cyano, pyrazolo, or isoxazolo groups). These were synthesized for dual EGFR/HER2 inhibition, though activity data are unspecified .
c. Benzo[d]thiazole Derivatives with Sulfonamides ():
  • Compound 1 : Features a 6-ethoxybenzo[d]thiazole core linked to a sulfamoylphenyl group.
  • Key Data : IR bands at 1662 cm⁻¹ (C=O) and 1160 cm⁻¹ (SO₂), with NMR confirming acetamide connectivity .

Substituent Variations

a. Sulfonyl/Sulfonamide Groups
  • Target Compound : The 4-fluorophenylsulfonyl group may enhance lipophilicity and target engagement compared to simpler sulfonamides.
  • Comparison with Triazole Derivatives ():
    Compounds 7–9 incorporate phenylsulfonyl groups into triazole-thione scaffolds. IR data (1247–1255 cm⁻¹ for C=S) and tautomeric stability studies highlight the electronic effects of sulfonyl groups .
b. Fluorinated Aromatic Groups
  • MMP Inhibitors ():
    Compound 15 (2-(4-(4-fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide) shows a 4-fluorophenylpiperazine moiety, contributing to MMP inhibition (melting point = 269–270°C; MW = 410.51) .
c. Acetamide Linkers
  • Anti-inflammatory Thiazoles ():
    Compounds 13–18 use acetamide bridges to connect piperazine or aryl groups to thiazole cores. For example, 18 (melting point = 302–303°C) has dual 4-methoxyphenyl substituents, demonstrating the linker's role in modulating polarity .

Spectral Characterization

  • IR/NMR Trends: Sulfonyl groups: IR ~1365–1160 cm⁻¹ (SO₂ asymmetric/symmetric stretching) . Acetamide C=O: IR ~1662–1689 cm⁻¹; NMR δ 10.4–10.6 ppm (NHCO) .

Kinase Inhibition ()

  • 4i–4l : Demonstrated CK2/GSK3β inhibition, suggesting the tetrahydrobenzo[d]thiazole core is critical for ATP-binding pocket interactions. The target compound’s 4-fluorophenylsulfonyl group may similarly enhance kinase affinity .

Anti-inflammatory Potential ()

  • Compound 15 : As an MMP inhibitor, its 4-fluorophenylpiperazine group aligns with the target’s fluorinated aromatic motif, hinting at shared anti-inflammatory mechanisms .

Cytotoxicity ()

  • Thiophene Analogs : Tested on H1299 lung cancer cells, though results are unspecified. The target’s sulfonyl group may improve cytotoxicity via enhanced cellular uptake .

Data Tables

Table 2: Spectral Data Comparison

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm) Example Compound
Sulfonyl (SO₂) 1365, 1160 Target Compound
Acetamide (C=O) 1662–1689 10.4–10.6 (NHCO) Compound 1
Thiazole C=N 1618–1628 Compound 8

Biological Activity

The compound 2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide , identified by its CAS number 923504-69-2 , has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological activity, including anti-inflammatory properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24FN3O3S2C_{20}H_{24}FN_{3}O_{3}S_{2} with a molecular weight of 437.6 g/mol . The structure includes a sulfonamide group and a tetrahydrobenzo[d]thiazole moiety that may contribute to its biological activities.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar compounds in the class of sulfonamide derivatives. For instance, compounds with similar structural motifs have demonstrated significant inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.

Table 1: Comparison of IC50 Values for COX-2 Inhibition

CompoundIC50 (μmol/L)Reference
2-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamideTBDThis study
Celecoxib0.04 ± 0.01
Compound A0.04 ± 0.09

The exact IC50 value for the target compound remains to be determined (TBD), but preliminary results suggest a comparable efficacy to established anti-inflammatory drugs like celecoxib.

The mechanism by which this compound exerts its effects may involve the inhibition of COX enzymes and modulation of inflammatory pathways at the molecular level. Studies using Western blotting and reverse transcription-polymerase chain reaction (RT-PCR) have shown that similar compounds can significantly reduce the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA in macrophage cell lines .

Case Studies

A notable case study involved the evaluation of related sulfonamide derivatives in animal models for their anti-inflammatory effects:

Case Study: Carrageenan-Induced Paw Edema in Rats

  • Objective: Assess anti-inflammatory effects.
  • Method: Administration of various sulfonamide derivatives.
  • Results: Significant reduction in paw edema was observed with certain derivatives showing higher potency than indomethacin.

Table 2: Anti-inflammatory Effects in Animal Models

CompoundModelEffect Observed
Sulfonamide Derivative ACarrageenan-induced edemaSignificant reduction
IndomethacinCarrageenan-induced edemaModerate reduction

Q & A

Q. Basic Characterization

  • NMR : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the sulfonyl and acetamide moieties. Key signals include:
    • δ 7.6–8.2 ppm (aromatic protons from 4-fluorophenyl).
    • δ 2.1–3.5 ppm (tetrahydrobenzo[d]thiazol methyl and cyclohexene protons) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks. For example, bond angles and dihedral angles between the sulfonyl and thiazole groups validate spatial orientation .

How can researchers design experiments to assess the environmental fate and degradation pathways of this compound?

Advanced Environmental Analysis
Adopt the INCHEMBIOL framework :

Physicochemical Properties : Measure logP (octanol-water partition coefficient) and hydrolysis rates at varying pH (4–9) to predict bioavailability.

Biotic/Abiotic Degradation :

  • Photolysis : Expose to UV light (254 nm) in aqueous solutions; monitor via HPLC-MS for byproducts.
  • Microbial Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation (e.g., sulfonic acid derivatives) .

Ecotoxicity : Conduct Daphnia magna or algal growth inhibition assays at 0.1–10 mg/L concentrations.

How should contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer) be methodologically resolved?

Advanced Data Reconciliation
Discrepancies often arise from assay conditions or cell-line variability. To resolve:

  • Standardized Assays : Re-test using CLSI guidelines for antimicrobial activity (e.g., MIC against S. aureus and E. coli) .
  • Mechanistic Studies :
    • Perform kinase inhibition assays (e.g., EGFR or Aurora kinases) to confirm anticancer targets.
    • Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) with controls for cytotoxicity (e.g., MTT assays) .
  • Meta-Analysis : Use hierarchical clustering of published IC₅₀/MIC data to identify outlier studies .

What experimental designs are suitable for structure-activity relationship (SAR) studies of this compound?

Q. Advanced SAR Methodology

Derivatization : Synthesize analogs with modifications to:

  • The 4-fluorophenyl group (e.g., chloro, methoxy substituents).
  • The tetrahydrobenzo[d]thiazol core (e.g., alkylation at position 6) .

Multivariate Analysis :

  • Use a Plackett-Burman design to screen variables (e.g., substituent electronegativity, steric bulk) against bioactivity .
  • Apply QSAR models with descriptors like Hammett constants and molar refractivity .

In Silico Docking : Validate hypotheses with AutoDock Vina against target proteins (e.g., COX-2 or β-tubulin) .

How can long-term stability studies be structured to evaluate storage conditions for this compound?

Q. Advanced Stability Testing

  • ICH Guidelines : Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC purity checks .
  • Degradation Pathways :
    • Identify hydrolysis products via LC-MS under acidic (0.1M HCl) and basic (0.1M NaOH) conditions.
    • Monitor sulfonyl group oxidation by 1H^1 \text{H}-NMR .

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